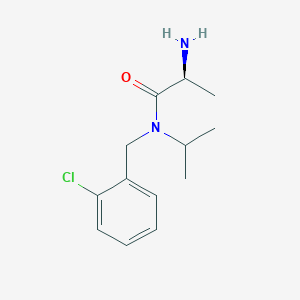

(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide

Description

(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide is a chiral amide derivative characterized by an (S)-configured amino group, a 2-chlorobenzyl substituent, and an isopropyl moiety. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of targeted therapies. The stereochemistry at the amino group (S-configuration) is critical for its activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLNYNKTMLIDLF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1Cl)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=CC=C1Cl)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-3-chloropropanoic acid, benzyl chloride, and isopropylamine.

Amidation Reaction: The key step involves the amidation of (S)-2-amino-3-chloropropanoic acid with benzyl chloride and isopropylamine under controlled conditions. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced products.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide

- Structural Difference : Fluorine atom at the 6-position of the benzyl ring.

- Molecular Formula : C₁₄H₁₇ClFN₂O

- Molecular Weight : 283.9 g/mol (calculated)

- CAS : 1354018-98-6

- Key Properties: Increased electronegativity due to fluorine enhances dipole interactions and metabolic stability. Fluorine reduces susceptibility to oxidative metabolism, extending half-life .

(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropylpropanamide

- Structural Difference : Additional chlorine at the 5-position of the benzyl ring.

- Molecular Formula : C₁₃H₁₈Cl₂N₂O

- Molecular Weight : 288.9 g/mol (calculated)

- CAS : 24813-06-7

- Key Properties: Enhanced lipophilicity (logP) due to two chlorine atoms, improving membrane permeability. Potential for increased steric hindrance, which may reduce binding affinity to certain targets. Higher risk of bioaccumulation and toxicity compared to mono-chlorinated analogs .

Heterocyclic Ring Replacements

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropylpropanamide

- Structural Difference : Benzyl replaced with a 6-chloropyridinylmethyl group.

- Molecular Formula : C₁₂H₁₈ClN₃O

- Molecular Weight : 255.74 g/mol

- CAS : 1354008-88-0

- Key Properties: Pyridine introduces a basic nitrogen, altering ionization state and solubility (pH-dependent). Potential for π-π stacking interactions with aromatic residues in target proteins. Reduced metabolic stability compared to benzyl derivatives due to heterocyclic oxidation .

Bulky Substituents and Conformational Effects

(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide

- Structural Difference : Incorporates a cyclohexyl group with benzyl and cyclopropyl substituents.

- Molecular Formula : C₁₉H₂₉N₃O

- Molecular Weight : 315.45 g/mol

- CAS : 1354002-42-8

- Cyclopropane introduces ring strain, which may enhance reactivity in prodrug strategies. Higher molecular weight could limit oral bioavailability .

Research Findings and Implications

- Fluorine’s electronegativity improves metabolic stability .

- Heterocyclic vs. Aromatic Rings : Pyridine-based analogs (e.g., ) offer unique binding modes but may face faster metabolic clearance compared to benzyl derivatives .

- Steric Considerations : Bulky groups (e.g., cyclohexyl in ) improve target selectivity but may necessitate prodrug strategies to enhance bioavailability .

Biological Activity

(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : C13H17ClN2O

- Molecular Weight : 250.74 g/mol

- IUPAC Name : (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide

The synthesis of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide typically involves the reaction of isopropylamine with 2-chlorobenzaldehyde and a suitable amide coupling agent. The stereochemistry at the chiral center is crucial for its biological activity.

Antiparasitic Activity

Recent studies have shown that compounds similar to (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide exhibit significant antiparasitic activity. For instance, related compounds were tested against various protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, showing IC50 values in the low micromolar range, indicating potent activity.

| Compound | Target Parasite | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Giardia intestinalis | 3.95 | |

| Compound B | Trichomonas vaginalis | 4.27 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide and its analogs can inhibit the growth of cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values comparable to established chemotherapeutics like Doxorubicin.

The mechanism by which (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide exerts its biological effects may involve inhibition of specific enzymes or pathways critical for parasite survival or cancer cell proliferation. For instance, some studies suggest that similar compounds act by disrupting cellular processes essential for growth and replication.

Case Studies and Research Findings

- Antiparasitic Efficacy : In a study evaluating the efficacy of various amide derivatives against Trichomonas vaginalis, it was found that modifications in the aromatic ring significantly influenced activity, with halogen substitutions enhancing potency .

- Cytotoxicity Against Cancer Cells : A comparative analysis of several structurally related compounds indicated that those with an isopropyl group exhibited enhanced cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship that could guide further drug development .

- Predictive Modeling : Computational models have been employed to predict the biological activity of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide based on its chemical structure, providing insights into potential interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.